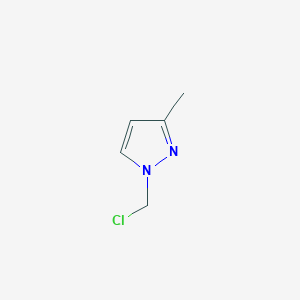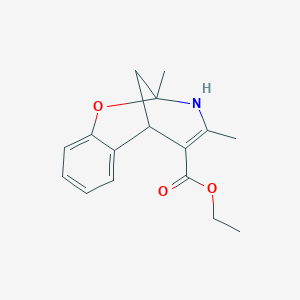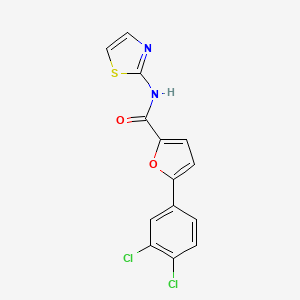![molecular formula C10H12Cl3N3O2S B12222315 Ethyl {2,2,2-trichloro-1-[(6-methylpyrimidin-4-yl)sulfanyl]ethyl}carbamate](/img/structure/B12222315.png)
Ethyl {2,2,2-trichloro-1-[(6-methylpyrimidin-4-yl)sulfanyl]ethyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl {2,2,2-trichloro-1-[(6-methylpyrimidin-4-yl)sulfanyl]ethyl}carbamate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a trichloromethyl group, a pyrimidinyl group, and a carbamate group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {2,2,2-trichloro-1-[(6-methylpyrimidin-4-yl)sulfanyl]ethyl}carbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 6-methylpyrimidine-4-thiol with 2,2,2-trichloroethyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethylamine to form the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl {2,2,2-trichloro-1-[(6-methylpyrimidin-4-yl)sulfanyl]ethyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group, where nucleophiles such as amines or thiols replace one or more chlorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmospheres.
Substitution: Amines, thiols; reactions often require catalysts or bases to facilitate the substitution process.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl {2,2,2-trichloro-1-[(6-methylpyrimidin-4-yl)sulfanyl]ethyl}carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways involving sulfur-containing compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of Ethyl {2,2,2-trichloro-1-[(6-methylpyrimidin-4-yl)sulfanyl]ethyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The pyrimidinyl group may also interact with nucleic acids, affecting cellular processes such as DNA replication and transcription.
Comparison with Similar Compounds
Ethyl {2,2,2-trichloro-1-[(6-methylpyrimidin-4-yl)sulfanyl]ethyl}carbamate can be compared with other similar compounds, such as:
- Ethyl 2-({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Ethyl 2-({2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
These compounds share similar structural features, such as the trichloromethyl and ethyl groups, but differ in their substituents and overall molecular architecture. The unique combination of the pyrimidinyl and sulfanyl groups in this compound contributes to its distinct chemical properties and reactivity.
Properties
Molecular Formula |
C10H12Cl3N3O2S |
|---|---|
Molecular Weight |
344.6 g/mol |
IUPAC Name |
ethyl N-[2,2,2-trichloro-1-(6-methylpyrimidin-4-yl)sulfanylethyl]carbamate |
InChI |
InChI=1S/C10H12Cl3N3O2S/c1-3-18-9(17)16-8(10(11,12)13)19-7-4-6(2)14-5-15-7/h4-5,8H,3H2,1-2H3,(H,16,17) |
InChI Key |
FLKWFBKZQZTUID-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(C(Cl)(Cl)Cl)SC1=NC=NC(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(2-Chlorophenoxy)methyl]-2-furoyl chloride](/img/structure/B12222249.png)

![5-acetyl-6-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B12222252.png)


![2-chloro-1-(7-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B12222265.png)
![5-cyclopropyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride](/img/structure/B12222270.png)

![2-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B12222291.png)

![isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B12222309.png)

